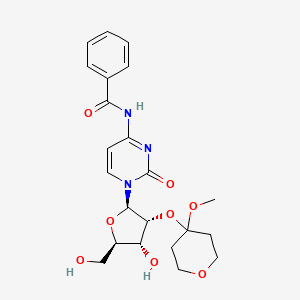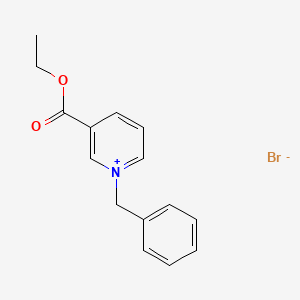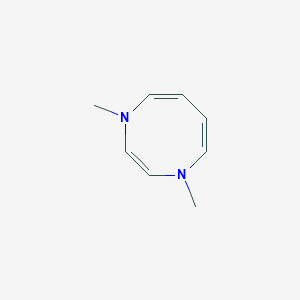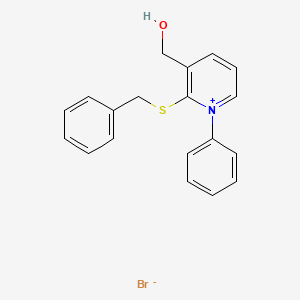
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide is a complex organic compound with a unique structure that includes a pyridinium core substituted with benzylsulfanyl and hydroxymethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with benzyl mercaptan and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrobromic acid, to facilitate the formation of the pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridinium core can be reduced to a pyridine derivative.
Substitution: The benzylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(Benzylsulfanyl)-3-carboxy-1-phenylpyridin-1-ium bromide.
Reduction: Formation of 2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridine.
Substitution: Formation of various substituted pyridinium salts depending on the nucleophile used.
科学研究应用
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzylsulfanyl group may play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(Benzylsulfanyl)-3-(hydroxymethyl)pyridine
- 2-(Benzylsulfanyl)-1-phenylpyridinium chloride
- 3-(Hydroxymethyl)-1-phenylpyridinium bromide
Uniqueness
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzylsulfanyl and hydroxymethyl groups on the pyridinium core makes it a versatile compound for various applications.
属性
CAS 编号 |
77155-90-9 |
|---|---|
分子式 |
C19H18BrNOS |
分子量 |
388.3 g/mol |
IUPAC 名称 |
(2-benzylsulfanyl-1-phenylpyridin-1-ium-3-yl)methanol;bromide |
InChI |
InChI=1S/C19H18NOS.BrH/c21-14-17-10-7-13-20(18-11-5-2-6-12-18)19(17)22-15-16-8-3-1-4-9-16;/h1-13,21H,14-15H2;1H/q+1;/p-1 |
InChI 键 |
FCAQUOSEEBDPOG-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC=[N+]2C3=CC=CC=C3)CO.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


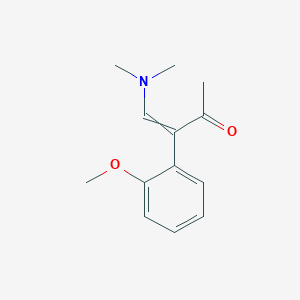
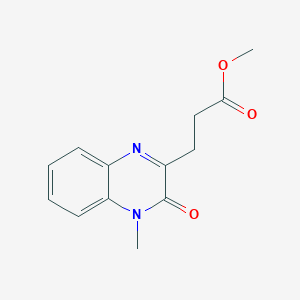
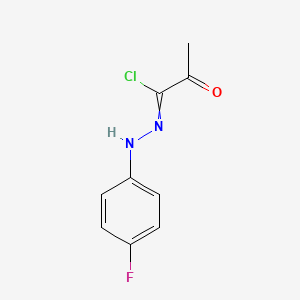
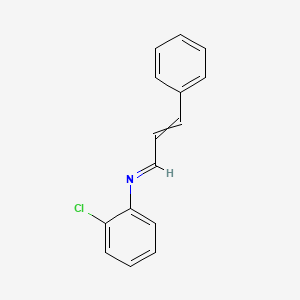
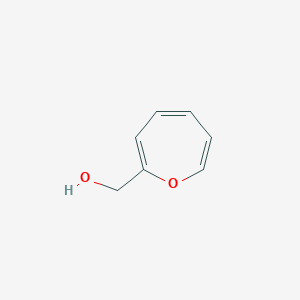
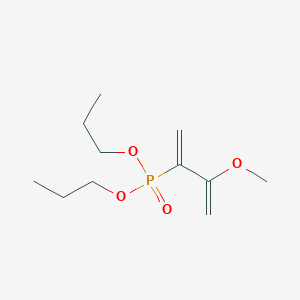
![Ethanone, [(diphenylmethyl)imino]diphenyl-](/img/structure/B14454267.png)
![1-[(Propan-2-yl)oxy]propadiene](/img/structure/B14454269.png)
![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
![3-[(Benzyloxy)methoxy]butanal](/img/structure/B14454279.png)
